(4Z,4'Z)-4,4'-[benzene-1,4-diyldi(Z)methylylidene]bis[2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one]
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Overview
Description
The compound (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: Combining aromatic aldehydes with nitro compounds under acidic or basic conditions.
Cyclization Reactions: Formation of oxazole rings through cyclization of appropriate precursors.
Oxidation and Reduction: Utilizing reagents like potassium permanganate or sodium borohydride to introduce or modify functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
Amines: From the reduction of nitro groups.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, it may serve as a probe or marker due to its unique structural features and reactivity.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and oxazole groups play a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Boron-doped Polycyclic Aromatic Hydrocarbons: Compounds with similar aromatic structures and functional groups.
Uniqueness
The unique combination of nitro, methyl, and oxazole groups in (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-[(4-{[(4Z)-2-(4-METHYL-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Properties
Molecular Formula |
C28H18N4O8 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(4Z)-2-(4-methyl-3-nitrophenyl)-4-[[4-[(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H18N4O8/c1-15-3-9-19(13-23(15)31(35)36)25-29-21(27(33)39-25)11-17-5-7-18(8-6-17)12-22-28(34)40-26(30-22)20-10-4-16(2)24(14-20)32(37)38/h3-14H,1-2H3/b21-11-,22-12- |
InChI Key |
KNZOPUCMXBIYOP-IINORCHSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)/C=C/4\N=C(OC4=O)C5=CC(=C(C=C5)C)[N+](=O)[O-])/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC(=C(C=C5)C)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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